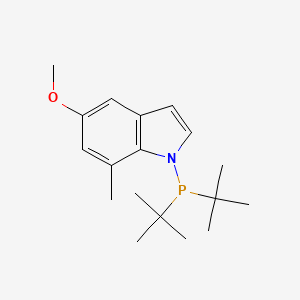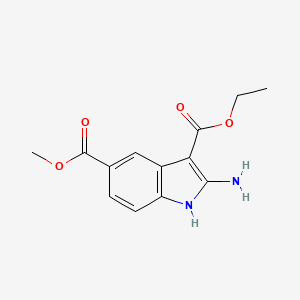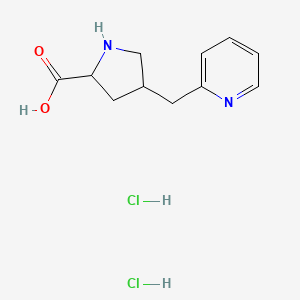
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a phosphanyl group attached to an indole ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable ligand in various catalytic processes.
Preparation Methods
The synthesis of 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole involves several stepsThe reaction conditions typically involve the use of trichlorophosphane as a starting material, which is then reacted with tert-butyl groups under controlled conditions to form the desired phosphanyl intermediate . This intermediate is then coupled with the indole core, which has been pre-functionalized with methoxy and methyl groups, to yield the final product.
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with transition metals, forming complexes that facilitate various chemical reactions. These complexes can activate substrates, lower activation energies, and increase reaction rates. The indole core provides additional stability and electronic properties that enhance the compound’s effectiveness in these processes .
Comparison with Similar Compounds
1-(Di-tert-butylphosphanyl)-5-methoxy-7-methyl-1H-indole can be compared with other similar compounds, such as:
1,2-bis(di-tert-butylphosphino)ethane: This compound also features di-tert-butylphosphino groups but has an ethane backbone instead of an indole ring.
1,1′-Bis(di-tert-butylphosphino)ferrocene: This compound has a ferrocene core and is used in similar catalytic applications.
The uniqueness of this compound lies in its indole core, which imparts distinct electronic and steric properties that can enhance its performance in specific catalytic processes.
Properties
Molecular Formula |
C18H28NOP |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
ditert-butyl-(5-methoxy-7-methylindol-1-yl)phosphane |
InChI |
InChI=1S/C18H28NOP/c1-13-11-15(20-8)12-14-9-10-19(16(13)14)21(17(2,3)4)18(5,6)7/h9-12H,1-8H3 |
InChI Key |
NNQMMVVZXVNWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N(C=C2)P(C(C)(C)C)C(C)(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Rel-(3aR,4R,6R,7aS)-2-ethyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12947333.png)




![5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12947371.png)



![(13AS)-13a-ethyl-2,3,5,6,6a,12,13,13a-octahydro-1h-indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylic acid](/img/structure/B12947392.png)
